molecular formula C16H20ClFN2O B2945320 (2-Chloro-4-fluorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone CAS No. 2309536-87-4

(2-Chloro-4-fluorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone

Cat. No.: B2945320
CAS No.: 2309536-87-4
M. Wt: 310.8
InChI Key: HVSSYIYKIPCZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-4-fluorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture that combines a 2-chloro-4-fluorophenyl group with a 1,4-diazepane ring constrained by a cyclobutyl carbonyl moiety. The presence of both the chlorinated and fluorinated aromatic ring is a common motif in agrochemical and pharmaceutical active ingredients, often used to fine-tune properties like bioavailability and metabolic stability . The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS) . This makes the reagent a valuable intermediate for the synthesis of novel bioactive molecules, particularly for constructing compound libraries for high-throughput screening. Its primary research value lies in its application as a key precursor in organic synthesis, where it can be used to develop potential pharmacologically active compounds. Researchers utilize this chemical to explore structure-activity relationships (SAR) by incorporating the diazepane and fluorophenyl motifs into larger, more complex molecules. The compound is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-(4-cyclobutyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClFN2O/c17-15-11-12(18)5-6-14(15)16(21)20-8-2-7-19(9-10-20)13-3-1-4-13/h5-6,11,13H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSSYIYKIPCZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone typically involves multiple steps, starting with the preparation of the core phenyl and diazepane structures. One common approach is to first synthesize the 2-chloro-4-fluorophenyl moiety through halogenation reactions, followed by the formation of the diazepane ring. The final step involves coupling these two components under specific reaction conditions, often using a strong base or a coupling reagent to facilitate the formation of the ketone group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to modify the functional groups within the compound.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

Scientific Research Applications

(2-Chloro-4-fluorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a ligand for biological receptors or enzymes.

  • Medicine: : Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: : It can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which (2-Chloro-4-fluorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone exerts its effects involves interactions with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used, such as binding to receptors, inhibiting enzymes, or modulating signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share the 1,4-diazepan-1-yl methanone core and are compared based on substituent effects, molecular properties, and reported activities:

Table 1: Structural and Pharmacological Comparison
Compound Name Molecular Formula Key Substituents Biological Activity/Application
Target Compound C₁₇H₁₉ClFN₃O* 2-Chloro-4-fluorophenyl, 4-cyclobutyl Under investigation (inferred)
MK-4305 (Suvorexant) C₂₃H₂₂ClN₅O₂ 5-Chloro-benzoxazol-2-yl, 5-methyl-2-(triazol-2-yl)phenyl Dual orexin receptor antagonist (insomnia treatment)
Compound 25 C₃₂H₃₂ClN₅O₂ Benzooxazol-2-yl, allyl-benzyl Synthetic intermediate for aleutianamine
2-(2-Chlorophenyl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone C₁₇H₂₁ClN₄O₃S Imidazolylsulfonyl, 2-chlorophenyl No reported activity (structural data only)

*Molecular formula inferred from structural analysis.

Key Differences and Implications

Substituent Effects on Pharmacokinetics and Target Engagement
  • Aromatic Substituents: The 2-chloro-4-fluorophenyl group in the target compound enhances lipophilicity compared to the 5-chloro-benzoxazol-2-yl group in MK-4303. The triazol-2-yl group in MK-4305 facilitates hydrogen bonding with orexin receptors, while the target compound’s chloro-fluoroaromatic moiety likely prioritizes hydrophobic interactions .
  • In contrast, the allyl-benzyl substituents in Compound 25 increase steric bulk, possibly limiting membrane permeability . The sulfonyl-imidazole group in the compound may improve solubility but could also introduce metabolic liabilities (e.g., susceptibility to esterase cleavage) .
Therapeutic Potential and Mechanisms
  • MK-4305 exemplifies the 1,4-diazepane scaffold’s utility in CNS drugs, targeting orexin receptors for insomnia. The target compound’s cyclobutyl group might confer selectivity for alternative CNS targets (e.g., serotonin or dopamine receptors).
  • Compound 25 , as a synthetic intermediate, highlights the scaffold’s versatility in complex alkaloid synthesis, though its pharmacological relevance is unclear .

Biological Activity

The compound (2-Chloro-4-fluorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone is a synthetic organic molecule notable for its unique structural features, including a chloro and fluorine substituent on a phenyl ring, combined with a cyclobutyl group and a diazepane moiety. This compound belongs to the class of ketones and is of interest in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C16H20ClFN3O\text{C}_{16}\text{H}_{20}\text{ClF}\text{N}_{3}\text{O}

This structure includes:

  • Chloro and Fluoro Substituents : These halogen atoms can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its biological activity.
  • Cyclobutyl Group : This cyclic structure may contribute to the compound's conformational flexibility and interaction with biological targets.
  • Diazepane Moiety : The presence of a diazepane ring suggests potential anxiolytic or sedative properties, similar to other benzodiazepines.

Biological Activity Overview

Predictive models such as PASS (Prediction of Activity Spectra for Substances) suggest that this compound may exhibit various biological activities. The following table summarizes some notable activities predicted based on its structural features:

Compound Structure Features Notable Activities
FluoxetinePhenoxyethylamine derivativeAntidepressant
DiazepamBenzodiazepine with diazepane structureAnxiolytic
ClonazepamBenzodiazepine with nitro substituentAnticonvulsant
BupropionPhenethylamine derivativeAntidepressant, smoking cessation

The unique combination of both chloro and fluorine substituents on the aromatic ring, along with the cyclobutyl and diazepane components, may provide distinct pharmacological profiles compared to other compounds listed above.

Research Findings

Recent studies have explored the synthesis and evaluation of compounds similar to this compound. For instance, research on hybrid compounds has demonstrated that modifications in the diazepane structure can lead to enhanced antimalarial properties . Furthermore, compounds with similar structural motifs have shown promising anticancer activity against various human tumor cell lines .

Case Studies

  • Anticancer Activity : A study evaluated a series of diazepane derivatives for their ability to inhibit cancer cell proliferation. Compounds with structural similarities to this compound exhibited moderate to significant activity against renal and breast cancer cell lines.
  • Anxiolytic Effects : Another investigation into benzodiazepine-like compounds indicated that modifications in the cyclobutyl group can alter binding affinity at GABA receptors, suggesting potential anxiolytic effects for this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.